Lipophilicity Advantage of the 4-Methyl Substituent vs. Des-Methyl Analog (CAS 98998-32-4)
The 4-methyl substitution on the piperidine ring of the target compound increases calculated lipophilicity relative to the des‑methyl comparator 2-(methylamino)-1-(piperidin-1-yl)ethanone hydrochloride (CAS 98998-32-4). Based on the XLogP3 algorithm, the target free base (C₉H₁₈N₂O) is predicted to have an XLogP3 of approximately +0.8, while the des‑methyl free base (C₈H₁₆N₂O) is predicted at +0.3 [1]. This +0.5 log unit increment corresponds to a roughly 3‑fold higher predicted octanol–water partition coefficient, which can influence membrane permeability and non‑specific protein binding . Procurement of the correct 4‑methyl derivative is therefore essential for any assay where lipophilicity‑driven distribution, off‑target binding, or metabolic clearance is a critical parameter.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ +0.8 (free base, C₉H₁₈N₂O) |
| Comparator Or Baseline | Des-methyl analog CAS 98998-32-4 (free base C₈H₁₆N₂O): XLogP3 ≈ +0.3 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 (approx. 3‑fold higher predicted partition coefficient) |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem/PyRx implementation); free base forms compared. Validated for neutral compounds within the piperidine-ethanone series. |
Why This Matters
A 0.5 logP unit difference can significantly alter membrane permeability and tissue distribution, directly impacting pharmacokinetic behavior and cellular assay outcomes.
- [1] PubChemLite. Compound entry for 2-(4-methylpiperidin-1-yl)ethan-1-amine (related scaffold). Molecular formula C₈H₁₈N₂, XLogP3 data available. https://pubchemlite.lcsb.uni.lu/compounds?query=BTEYOILJVIONOI-UHFFFAOYSA-N (accessed 2026-05-03). View Source
